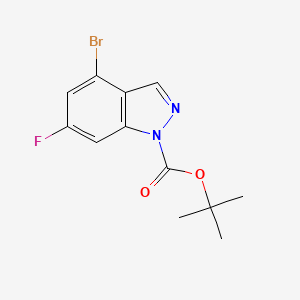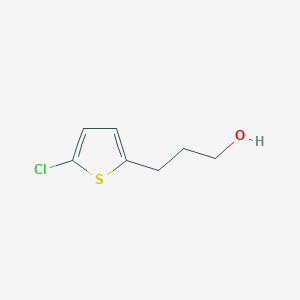
3-(5-Chlorothiophen-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H9ClOS and a molecular weight of 176.66 g/mol . This compound features a thiophene ring substituted with a chlorine atom at the 5-position and a propanol group at the 3-position. It is used primarily in research and development within various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)propan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, typically around -78°C for the Grignard reaction
Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities if needed.
化学反应分析
Types of Reactions
3-(5-Chlorothiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (pyridinium chlorochromate) or potassium permanganate.
Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: 3-(5-Chlorothiophen-2-yl)propanal or 3-(5-Chlorothiophen-2-yl)propanoic acid.
Reduction: 3-(5-Chlorothiophen-2-yl)propane.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3-(5-Chlorothiophen-2-yl)propan-1-ol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a pharmacophore in drug discovery and development.
Industry: Used in the development of new materials and chemical processes
作用机制
The specific mechanism of action for 3-(5-Chlorothiophen-2-yl)propan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. Further research is needed to elucidate the exact pathways and targets involved .
相似化合物的比较
Similar Compounds
- 3-(3-Chlorothiophen-2-yl)propan-1-ol
- 3-(5-Bromothiophen-2-yl)propan-1-ol
- 3-(5-Methylthiophen-2-yl)propan-1-ol
Uniqueness
3-(5-Chlorothiophen-2-yl)propan-1-ol is unique due to the specific positioning of the chlorine atom on the thiophene ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties and biological activities compared to its analogs .
属性
分子式 |
C7H9ClOS |
|---|---|
分子量 |
176.66 g/mol |
IUPAC 名称 |
3-(5-chlorothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9ClOS/c8-7-4-3-6(10-7)2-1-5-9/h3-4,9H,1-2,5H2 |
InChI 键 |
GRHJWDKVCJCLMD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)Cl)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


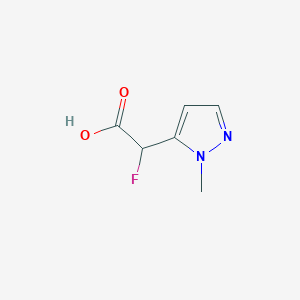
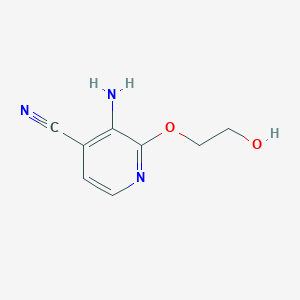
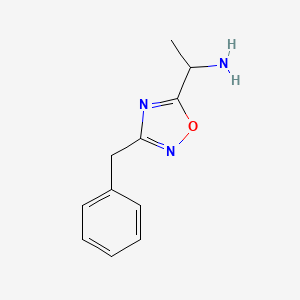
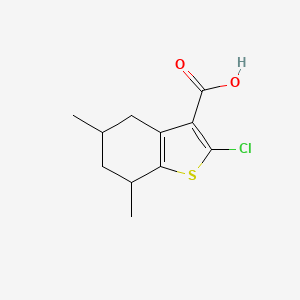
![7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13076902.png)
![7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13076905.png)

![1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076914.png)
![1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13076917.png)
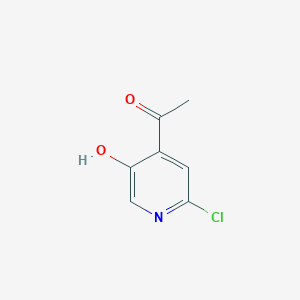
![(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B13076921.png)
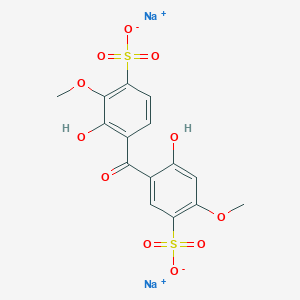
![tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13076940.png)
